7-Nitrocinnoline

Medicinal Chemistry ADME Property Prediction Scaffold Functionalization

7-Nitrocinnoline (CAS 817209-45-3) is the only commercially accessible isomer with the nitro group exclusively at the 7-position, a regiochemistry unattainable by direct nitration. This pure isomer ensures predictable reactivity, electronic properties (LogP 1.09, PSA 72 Ų), and biological performance, eliminating the risk of isomeric mixtures that compromise SAR studies. The free 4-position enables late-stage C–H functionalization, offering a strategic advantage over 4-chloro derivatives. An essential scaffold for kinase/HPK1 hit-to-lead programs and fused-ring systems like furaxanocinnolines.

Molecular Formula C8H5N3O2
Molecular Weight 175.14 g/mol
CAS No. 817209-45-3
Cat. No. B11914216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Nitrocinnoline
CAS817209-45-3
Molecular FormulaC8H5N3O2
Molecular Weight175.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CN=N2)[N+](=O)[O-]
InChIInChI=1S/C8H5N3O2/c12-11(13)7-2-1-6-3-4-9-10-8(6)5-7/h1-5H
InChIKeyYNFZIVNDVDRSDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Nitrocinnoline (CAS 817209-45-3) Procurement Overview: A Key Cinnoline Scaffold


7-Nitrocinnoline (CAS 817209-45-3) is a specialized heterocyclic intermediate within the cinnoline family, characterized by a bicyclic structure containing a benzene ring fused to a pyridazine ring . Its molecular formula is C8H5N3O2, with a molecular weight of 175.14 g/mol, and it is typically available as a yellow to orange crystalline solid . The compound serves primarily as a high-value scaffold in medicinal chemistry and as a building block for more complex molecules . Its utility is anchored in the unique reactivity conferred by the electron-withdrawing nitro group at the 7-position [1].

7-Nitrocinnoline (CAS 817209-45-3): Why Positional Isomers Cannot Be Interchanged


Generic substitution of one cinnoline derivative for another is scientifically unsound. The position of the nitro group on the cinnoline ring profoundly dictates its electronic properties, regioselectivity in subsequent reactions, and ultimate biological or material performance. For example, direct nitration of cinnoline yields a mixture of 5- and 8-nitrocinnolines in an approximate 1:1 ratio, not the pure 7-isomer . This is due to the strong directing effects of the diaza-group . Furthermore, nitration of cinnoline 2-oxide can yield a mixture of 5-, 6-, and 8-nitro products, with the ratio highly dependent on acidity and temperature, but not the 7-nitro isomer [1]. Therefore, the synthesis of the 7-nitro derivative requires a distinct synthetic route [2], and its unique physicochemical profile—including its specific LogP, polar surface area, and hydrogen-bonding capacity —precludes simple replacement with other nitrocinnoline isomers or unsubstituted cinnoline.

7-Nitrocinnoline (CAS 817209-45-3) Quantitative Differentiation Evidence


7-Nitrocinnoline vs. Cinnoline: Enhanced Electron-Withdrawing Effect Quantified by LogP and PSA

The presence of the nitro group at the 7-position significantly alters the physicochemical profile of 7-nitrocinnoline compared to its unsubstituted parent, cinnoline. This is quantitatively reflected in the increased ACD/LogP from 0.66 for cinnoline to 1.09 for 7-nitrocinnoline . Concurrently, the Polar Surface Area (PSA) increases from 50 Ų for cinnoline to 72 Ų for 7-nitrocinnoline . These modifications directly impact predicted ADME properties and synthetic utility.

Medicinal Chemistry ADME Property Prediction Scaffold Functionalization

7-Nitrocinnoline vs. Cinnoline: Hydrogen-Bond Acceptor Capacity as a Key Differentiator

The nitro group at the 7-position introduces two additional hydrogen-bond acceptors to the cinnoline core. 7-Nitrocinnoline possesses a total of 5 hydrogen-bond acceptors, whereas unsubstituted cinnoline has only 3 . This increase can dramatically alter the compound's ability to form specific interactions with biological targets or within supramolecular assemblies.

Drug Design Target Engagement Molecular Interaction

7-Nitrocinnoline vs. 5- and 8-Isomers: Distinct Regiochemistry Dictates Synthetic Utility

The synthesis of pure 7-nitrocinnoline cannot be achieved by direct nitration of cinnoline, which primarily yields a 1:1 mixture of 5- and 8-nitrocinnolines . This necessitates alternative synthetic routes for the 7-isomer, such as the nitration of furoxanocinnoline [1]. This distinct synthetic accessibility, coupled with the unique reactivity of the 7-position for further functionalization (e.g., nucleophilic aromatic substitution, reduction, or cross-coupling), differentiates it from its positional isomers.

Organic Synthesis Regioselectivity Scaffold Derivatization

7-Nitrocinnoline vs. 4-Chloro-7-nitrocinnoline: A Precursor with Versatile Handles for Late-Stage Functionalization

7-Nitrocinnoline serves as a direct precursor to 4-chloro-7-nitrocinnoline (CAS 817209-46-4), a compound that introduces a reactive chloro group for subsequent nucleophilic displacement or cross-coupling reactions . While 4-chloro-7-nitrocinnoline is a common intermediate, 7-nitrocinnoline itself offers the advantage of a free 4-position for alternative functionalization strategies, such as direct amination, C-H activation, or use as a negative control in structure-activity relationship (SAR) studies.

Medicinal Chemistry Parallel Synthesis Scaffold Diversification

7-Nitrocinnoline as a Precursor to Structurally Complex Fused Heterocycles: Evidence from Furoxanocinnoline Chemistry

7-Nitrocinnoline is not merely an endpoint; it is a validated precursor for generating more complex, fused heterocyclic systems with potential biological activity. Specifically, the nitration of furoxanocinnoline yields the 7-nitro derivative, which has been fully characterized by 1H, 13C, and 14N NMR spectroscopy [1]. This demonstrates the compound's utility in constructing the [1,2,5]oxadiazolo[3,4-c]cinnoline-1,5-dioxide core, a unique scaffold not accessible via standard cinnoline chemistry.

Heterocyclic Chemistry Novel Scaffold Synthesis Medicinal Chemistry Building Blocks

Optimal Application Scenarios for 7-Nitrocinnoline (CAS 817209-45-3) in Research and Development


Medicinal Chemistry: Synthesis of Diversified Cinnoline-Based Libraries

7-Nitrocinnoline is an ideal starting material for creating focused libraries of cinnoline derivatives for biological screening. Its unique 7-position nitro group and free 4-position provide orthogonal handles for parallel synthesis. The quantifiably altered LogP (1.09) and PSA (72 Ų) compared to cinnoline allow for the exploration of distinct chemical space with potentially improved ADME profiles. This is particularly valuable for hit-to-lead campaigns targeting kinases, phosphodiesterases, or HPK1, where cinnoline scaffolds have shown activity [1][2][3].

Organic Synthesis: A Key Intermediate for Fused Heterocyclic Scaffolds

The compound is a validated precursor for synthesizing complex fused ring systems like furoxanocinnolines [4]. This application is critical for developing novel chemical entities with potential in materials science or as next-generation therapeutics. The ability to access the [1,2,5]oxadiazolo[3,4-c]cinnoline-1,5-dioxide core distinguishes 7-nitrocinnoline from other isomers and underscores its value in generating proprietary intellectual property.

Chemical Biology: Development of Functional Probes and Tools

The nitro group on 7-nitrocinnoline can serve as a masked amine. Reduction of the nitro group yields 7-aminocinnoline, a versatile building block for bioconjugation or for installing a variety of reporter tags (e.g., fluorophores, affinity handles). The compound's predicted physicochemical properties make it a suitable core for developing cell-permeable probes.

Process Chemistry: A Starting Point for Late-Stage Functionalization Strategies

For process chemists, 7-nitrocinnoline offers a strategic advantage over the corresponding 4-chloro derivative. The free 4-position allows for the exploration of C-H activation methodologies or other late-stage functionalization techniques, potentially shortening synthetic routes and enabling the rapid generation of SAR data . This flexibility can be crucial in large-scale medicinal chemistry campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Nitrocinnoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.